molecular formula C6H5IO2 B12878206 1-(5-Iodofuran-2-yl)ethanone CAS No. 42280-56-8

1-(5-Iodofuran-2-yl)ethanone

Cat. No.: B12878206
CAS No.: 42280-56-8
M. Wt: 236.01 g/mol
InChI Key: AOCQQZNSRDOTOB-UHFFFAOYSA-N
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Description

1-(5-Iodofuran-2-yl)ethanone is an iodinated furan derivative characterized by an acetyl group (ethanone) attached to the 2-position of a furan ring substituted with iodine at the 5-position.

Properties

CAS No.

42280-56-8

Molecular Formula

C6H5IO2

Molecular Weight

236.01 g/mol

IUPAC Name

1-(5-iodofuran-2-yl)ethanone

InChI

InChI=1S/C6H5IO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3

InChI Key

AOCQQZNSRDOTOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Iodofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of furan derivatives. For instance, starting with 2-acetylfuran, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of 5-iodofuran as a starting material, which is then subjected to acetylation to introduce the ethanone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and acetylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Iodofuran-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Iodofuran-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and ethanone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The furan ring structure also contributes to its overall chemical behavior, facilitating various biochemical reactions .

Comparison with Similar Compounds

1-(5-Methyl-2-furanyl)ethanone (CAS 1193-79-9)

  • Structure : Methyl group at the 5-position of furan.
  • Molecular Formula : C₇H₈O₂ (vs. C₆H₅IO₂ for the iodinated compound).
  • Key Differences: Molecular Weight: The iodine atom increases molecular weight by ~126 g/mol compared to the methyl analog, impacting density and solubility. Reactivity: Methyl groups are electron-donating, while iodine is weakly electron-withdrawing via inductive effects, altering electrophilic substitution patterns on the furan ring.

1-(5-Bromo-1-benzofuran-2-yl)ethanone

  • Structure : Bromine at the 5-position of a benzofuran ring.
  • Key Differences: Ring System: Benzofuran (fused benzene-furan) vs. simple furan. Halogen Effects: Bromine’s lower atomic weight and polarizability compared to iodine may reduce intermolecular halogen bonding, affecting crystallinity or biological target binding .

1-(5-Fluoro-2-iodophenyl)ethanone (CAS 914225-70-0)

  • Structure : Iodine and fluorine on a phenyl ring.
  • Key Differences :
    • Aromatic System : Phenyl vs. furan. The absence of the furan oxygen reduces polarity and hydrogen-bonding capacity.
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature contrasts with iodine’s mixed electronic effects, influencing reactivity in cross-coupling reactions .

Antiviral Benzofuran Derivatives

  • Example: 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-Tridecyloxy-2-benzofuranyl)ethanone (3d) showed activity against respiratory syncytial virus (RSV).
  • Comparison : The iodofuran analog’s smaller ring system and iodine substituent may limit viral entry mechanisms compared to long-chain alkoxy benzofurans. However, iodine’s lipophilicity could enhance membrane permeability .

α-Azole Ketones

  • Comparison: The absence of an azole group in 1-(5-Iodofuran-2-yl)ethanone may reduce antifungal activity but simplify synthesis pathways .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₆H₅IO₂ 236.01 Iodine (5-position) High density, potential halogen bonding
1-(5-Methyl-2-furanyl)ethanone C₇H₈O₂ 140.14 Methyl (5-position) Volatile, lower lipophilicity
1-(5-Bromo-benzofuran-2-yl)ethanone C₁₀H₇BrO₂ 253.07 Bromine (5-position) Enhanced crystallinity, UV activity
1-(4-Hydroxyphenyl)ethanone C₈H₈O₂ 136.15 Hydroxyl (4-position) High polarity, hydrogen-bond donor

Biological Activity

1-(5-Iodofuran-2-yl)ethanone is an organic compound that belongs to the furan family, characterized by the presence of an iodine atom and an ethanone group. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS No.42280-56-8
Molecular FormulaC6H5IO2
Molecular Weight236.01 g/mol
IUPAC NameThis compound
InChI KeyAOCQQZNSRDOTOB-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(O1)I

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances its reactivity, while the furan ring contributes to its ability to form stable complexes with biological molecules. This compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which may influence its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been demonstrated in vitro, showing promise for further development as an anticancer agent.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases, impacting cellular signaling pathways that are crucial for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in a marked decrease in cell viability after 48 hours. The IC50 values were calculated to be approximately 30 µM for HeLa cells, indicating potent anticancer activity.

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